molecular formula C9H17NO3 B14432658 1-Nitrononan-3-one CAS No. 80693-41-0

1-Nitrononan-3-one

Cat. No.: B14432658
CAS No.: 80693-41-0
M. Wt: 187.24 g/mol
InChI Key: JQUUOLKUVNDIMU-UHFFFAOYSA-N
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Description

1-Nitrononan-3-one is an organic compound with the molecular formula C9H17NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrononan-3-one can be synthesized through several methods. One common approach involves the nitration of nonan-3-one. This process typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrononan-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro acids or other oxidized products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitro compounds.

Scientific Research Applications

1-Nitrononan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its reactive nitro group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Properties

80693-41-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-nitrononan-3-one

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3

InChI Key

JQUUOLKUVNDIMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC[N+](=O)[O-]

Origin of Product

United States

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